molecular formula C8H17Cl2N3 B2706923 (5-Tert-butyl-1H-pyrazol-4-yl)methanamine;dihydrochloride CAS No. 2470435-32-4

(5-Tert-butyl-1H-pyrazol-4-yl)methanamine;dihydrochloride

Cat. No.: B2706923
CAS No.: 2470435-32-4
M. Wt: 226.15
InChI Key: PVAWPTKBNBJHRG-UHFFFAOYSA-N
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Description

(5-Tert-butyl-1H-pyrazol-4-yl)methanamine;dihydrochloride is a chemical compound with the molecular formula C8H15N3.2ClH. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

(5-Tert-butyl-1H-pyrazol-4-yl)methanamine;dihydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The safety information for “(5-Tert-butyl-1H-pyrazol-4-yl)methanamine;dihydrochloride” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Tert-butyl-1H-pyrazol-4-yl)methanamine;dihydrochloride typically involves a multi-step process One common method includes the condensation of tert-butyl hydrazine with an appropriate aldehyde to form the pyrazole ringThe final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(5-Tert-butyl-1H-pyrazol-4-yl)methanamine;dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and amines, which can be further utilized in different chemical syntheses and applications.

Mechanism of Action

The mechanism of action of (5-Tert-butyl-1H-pyrazol-4-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets (5-Tert-butyl-1H-pyrazol-4-yl)methanamine;dihydrochloride apart from similar compounds is its specific substitution pattern and the presence of the dihydrochloride salt. This unique structure imparts distinct chemical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

(5-tert-butyl-1H-pyrazol-4-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.2ClH/c1-8(2,3)7-6(4-9)5-10-11-7;;/h5H,4,9H2,1-3H3,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAWPTKBNBJHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=NN1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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